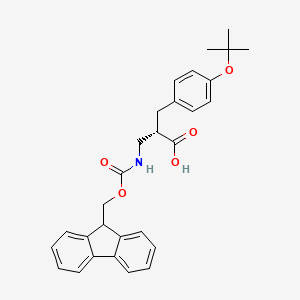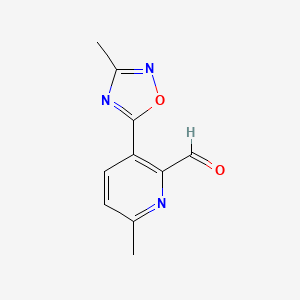
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is a heterocyclic compound that features both a picolinaldehyde and an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the picolinaldehyde moiety. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . The picolinaldehyde moiety can then be introduced through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinic acid.
Reduction: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes .
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)picolinaldehyde
Uniqueness: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is unique due to the specific substitution pattern on both the picolinaldehyde and oxadiazole rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-4-8(9(5-14)11-6)10-12-7(2)13-15-10/h3-5H,1-2H3 |
InChI-Schlüssel |
KZJYTYVRAQNZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





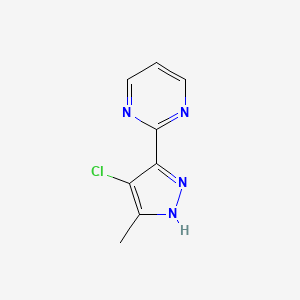

![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
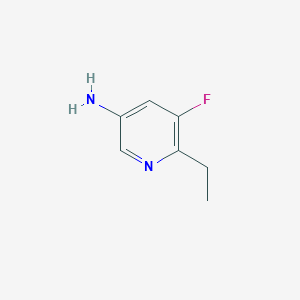


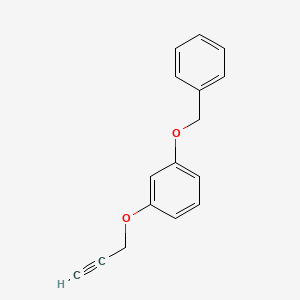

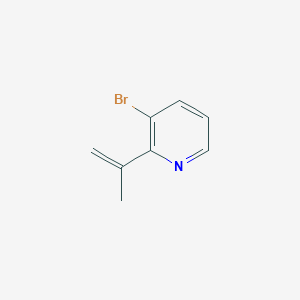
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
